5,6-Difluoro-1H-benzo[d][1,2,3]triazole
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Overview
Description
5,6-Difluoro-1H-benzo[d][1,2,3]triazole is a fluorinated heterocyclic compound with the molecular formula C6H3F2N3. It is a derivative of benzotriazole, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 5 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoro-1H-benzo[d][1,2,3]triazole typically involves the reaction of 4,5-difluoro-2-nitroaniline with bromine in acetic acid, followed by reduction with tin(II) chloride to yield 3-bromo-4,5-difluorobenzene-1,2-diamine. This intermediate is then cyclized to form the desired triazole compound .
Industrial Production Methods
The process typically includes halogenation, reduction, and cyclization steps under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoro-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Electrophilic substitution: The triazole ring can participate in electrophilic aromatic substitution reactions.
Coupling reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include potassium tert-butoxide, n-butyllithium, and chloro-trimethyl-silane. Typical reaction conditions involve refluxing in methanol or tetrahydrofuran under inert atmospheres .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted triazoles, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
5,6-Difluoro-1H-benzo[d][1,2,3]triazole has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Medicinal Chemistry: Its derivatives are explored for potential pharmaceutical applications due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 5,6-Difluoro-1H-benzo[d][1,2,3]triazole involves its interaction with various molecular targets. The fluorine atoms enhance its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The triazole ring can interact with biological molecules, potentially leading to applications in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Difluoro-2H-benzotriazole
- 5,6-Difluorobenzotriazole
- 2H-1,2,3-Benzotriazole, 5,6-difluoro-
Uniqueness
5,6-Difluoro-1H-benzo[d][1,2,3]triazole is unique due to the specific positioning of the fluorine atoms, which significantly influence its chemical properties and reactivity. This makes it distinct from other benzotriazole derivatives and valuable for specific applications in organic synthesis and materials science .
Properties
IUPAC Name |
5,6-difluoro-2H-benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2N3/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJIBWNCPDPNEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NNN=C21)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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